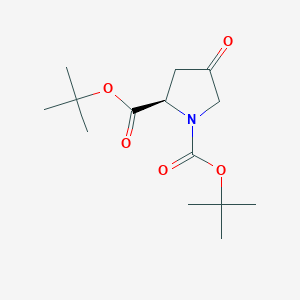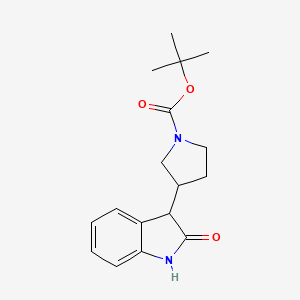
(R)-di-terc-butil 4-oxopirrolidina-1,2-dicarboxilato
Descripción general
Descripción
Synthesis Analysis
In synthetic chemistry, similar compounds are utilized as intermediates for the development of complex molecular structures. For instance, studies on dirhodium-catalyzed oxidations demonstrate the utility of tert-butyl compounds in generating effective oxidants for phenols and anilines. Parallel solution-phase synthesis research illustrates the synthesis of N (4’)-substituted di-tert-butyl pyrrolidine derivatives, offering pathways for creating libraries of compounds with potential biological activities.Molecular Structure Analysis
The ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate molecule contains a total of 43 bond(s). There are 20 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis
In materials science, compounds with tert-butyl groups are explored for their unique properties. The design and synthesis of fluorescent and electrochromic polyamides incorporating tert-butyl triphenylamine chromophores are examples of how these compounds contribute to advances in materials with potential applications in electronics and photonics.Physical and Chemical Properties Analysis
The physical form of ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate is solid . It has a molecular weight of 285.34 g/mol . The storage temperature is recommended to be sealed in dry, 2-8°C .Aplicaciones Científicas De Investigación
Investigación del Cáncer
En la investigación del cáncer, ®-N-Boc-4-oxo-L-prolina éster terc-butílico se ha utilizado en la síntesis de análogos que inhiben el metabolismo de la glutamina en las células cancerosas . Al dirigirse a la glutaminólisis, estos análogos pueden suprimir el crecimiento de varias líneas celulares de cáncer, ofreciendo un enfoque prometedor para la terapia contra el cáncer.
Mecanismo De Acción
Target of Action
It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent inhibitors of Factor Xa, an essential enzyme in the blood coagulation pathway .
Mode of Action
It’s known that the tert-butyl ester group in the compound can undergo hydrolysis, likely by the action of carboxylesterase enzyme ces1 . This process could potentially lead to the release of active metabolites that interact with the target enzymes or receptors .
Biochemical Pathways
The compound has been used in the synthesis of azacyclic FTY720 analogues . These analogues show potential for use in strategies to kill cancer cells as they restrict access to extracellular nutrients . This suggests that the compound may play a role in modulating nutrient uptake pathways in cancer cells.
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3908±420 °C and a density of 1304±006 g/cm3 . It should be stored in a sealed, dry environment at room temperature . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Given its use in the synthesis of potent factor xa inhibitors and azacyclic fty720 analogues, it can be inferred that the compound may have anticoagulant and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the tert-butyl ester group in the compound is resistant to hydrolysis in gastrointestinal tissue, suggesting that it may be stable in the acidic environment of the stomach .
Safety and Hazards
Propiedades
IUPAC Name |
ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNWQUWKRDADHK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)
![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)
![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)
![Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1528082.png)

![Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528086.png)
![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)
![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)
![tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1528089.png)
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1528091.png)
![8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528092.png)
